molecular formula C24H34N2O3S B11331217 N-(Adamantan-1-YL)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide

N-(Adamantan-1-YL)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide

Cat. No.: B11331217
M. Wt: 430.6 g/mol
InChI Key: YOQYVYCVHNTTRP-UHFFFAOYSA-N
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Description

N-(Adamantan-1-YL)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an adamantane group, a 3-methylphenyl group, and a methanesulfonyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-1-YL)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Adamantane Group: The adamantane group can be introduced via nucleophilic substitution reactions.

    Attachment of the 3-Methylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group can be added using sulfonyl chloride reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-1-YL)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral, antibacterial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(Adamantan-1-YL)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Adamantan-1-YL)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and the presence of the adamantane moiety. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C24H34N2O3S

Molecular Weight

430.6 g/mol

IUPAC Name

N-(1-adamantyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H34N2O3S/c1-17-3-2-4-18(9-17)16-30(28,29)26-7-5-22(6-8-26)23(27)25-24-13-19-10-20(14-24)12-21(11-19)15-24/h2-4,9,19-22H,5-8,10-16H2,1H3,(H,25,27)

InChI Key

YOQYVYCVHNTTRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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